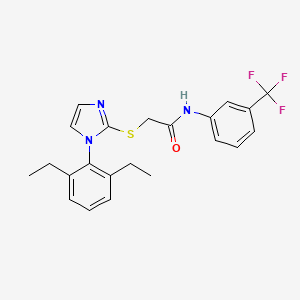
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a thioether linkage, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-imidazole compound with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2,6-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(fluoromethyl)phenyl)acetamide
Uniqueness
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel imidazole derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H22F3N3OS
- Molecular Weight : 449.5 g/mol
Anticancer Properties
Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Notably:
- Inhibition of Thymidylate Synthase : Similar compounds have shown to inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis in cancer cells. For instance, related imidazole derivatives have been reported with IC50 values as low as 0.62 μM against human TS .
- Apoptosis Induction : Compounds containing imidazole moieties have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several imidazole derivatives, including the target compound, on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 0.420 | 22.8 (5-Fluorouracil) |
| HepG2 (Liver) | 18.3 | 16.7 (5-Fluorouracil) |
| SGC-7901 (Stomach) | 30.0 | 28.9 (5-Fluorouracil) |
This study highlighted the compound's potential as a more effective alternative to traditional chemotherapeutics .
Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's inhibitory effects on enzymes critical for cancer progression:
| Enzyme | IC50 (μM) | Comparison Drug IC50 (μM) |
|---|---|---|
| Thymidylate Synthase | 0.62 | Raltitrexed: 0.62 |
| Alkaline Phosphatase | 0.420 | Standard: 2.80 |
The results indicated that the compound exhibits a strong binding affinity to these enzymes, which is crucial for its anticancer properties .
Properties
CAS No. |
896050-29-6 |
|---|---|
Molecular Formula |
C22H22F3N3OS |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22F3N3OS/c1-3-15-7-5-8-16(4-2)20(15)28-12-11-26-21(28)30-14-19(29)27-18-10-6-9-17(13-18)22(23,24)25/h5-13H,3-4,14H2,1-2H3,(H,27,29) |
InChI Key |
KBXDUNPVFRZOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















